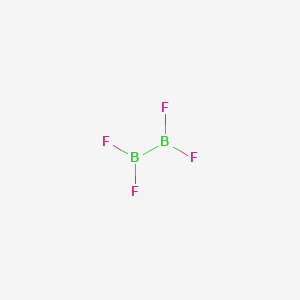
Diboron tetrafluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboron tetrafluoride (B2F4) is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the boron halides family and is characterized by its strong Lewis acidity, high electron deficiency, and low boiling point.
作用機序
Diboron tetrafluoride acts as a strong Lewis acid due to its electron-deficient boron atoms, which can accept electron pairs from donor molecules. In organic synthesis, diboron tetrafluoride catalyzes reactions by activating the electrophilic center of the substrate and stabilizing the transition state. In catalysis, diboron tetrafluoride acts as a co-catalyst by activating the boron-hydrogen bond and facilitating the transfer of hydride ions. In medicinal chemistry, diboron tetrafluoride induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
生化学的および生理学的効果
Diboron tetrafluoride has been shown to have low toxicity and low environmental impact. However, its strong Lewis acidity and reactivity can cause skin and eye irritation, respiratory problems, and chemical burns. In medicinal chemistry, diboron tetrafluoride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
Diboron tetrafluoride has several advantages for lab experiments, including its high reactivity, low toxicity, and versatility. However, its strong Lewis acidity and reactivity can also pose challenges in handling and storage. Additionally, its high cost and limited availability can limit its use in certain experiments.
将来の方向性
Future research directions for diboron tetrafluoride include the development of new synthesis methods, the exploration of its potential applications in catalysis and material science, and the investigation of its mechanism of action in medicinal chemistry. Additionally, the development of safer and more efficient handling and storage methods can further enhance its potential applications in various fields.
合成法
Diboron tetrafluoride can be synthesized through several methods, including the reaction of boron trifluoride (BF3) with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). Another common method involves the reaction of boron oxide (B2O3) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3) or antimony pentachloride (SbCl5).
科学的研究の応用
Diboron tetrafluoride has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, material science, and medicinal chemistry. In organic synthesis, diboron tetrafluoride is used as a powerful Lewis acid catalyst for various reactions such as Friedel-Crafts alkylation, Diels-Alder reaction, and Michael addition. In catalysis, diboron tetrafluoride is used as a co-catalyst in various reactions such as olefin polymerization and hydroboration. In material science, diboron tetrafluoride is used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. In medicinal chemistry, diboron tetrafluoride is used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
13965-73-6 |
|---|---|
製品名 |
Diboron tetrafluoride |
分子式 |
B2F4 |
分子量 |
97.62 g/mol |
IUPAC名 |
difluoroboranyl(difluoro)borane |
InChI |
InChI=1S/B2F4/c3-1(4)2(5)6 |
InChIキー |
WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
SMILES |
B(B(F)F)(F)F |
正規SMILES |
B(B(F)F)(F)F |
その他のCAS番号 |
13965-73-6 |
同義語 |
difluoroboranyl-difluoro-borane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



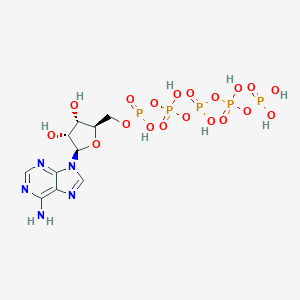
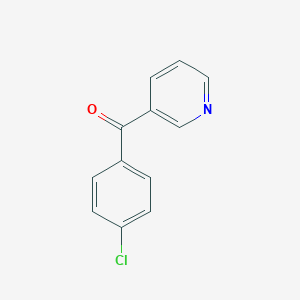
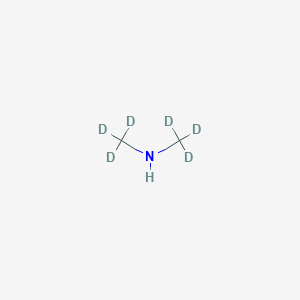
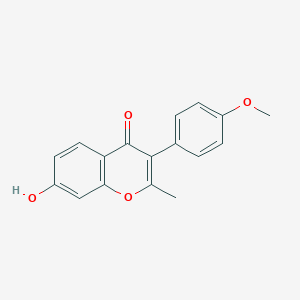
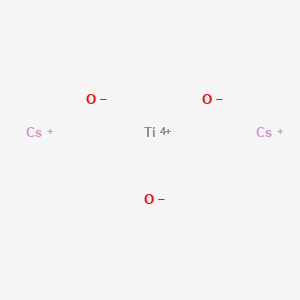
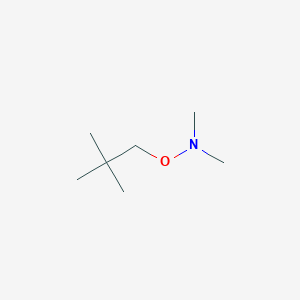
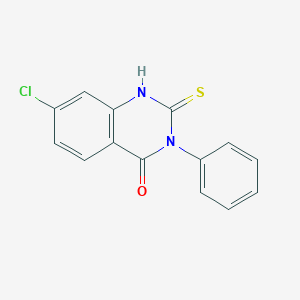
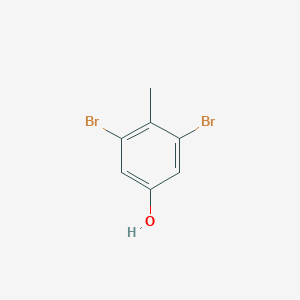
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
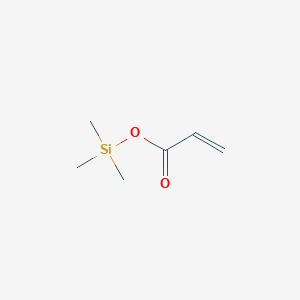
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
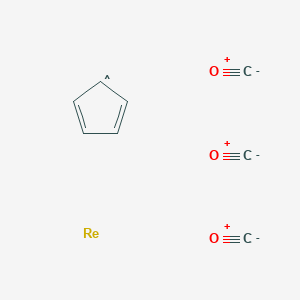
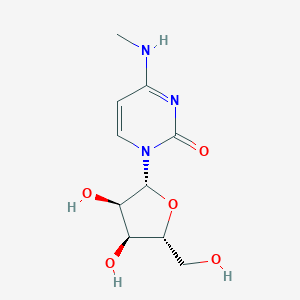
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)